Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate typically involves the esterification of 4-bromo-3-fluorophenylacetylene with methanol in the presence of a catalyst . The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylprop-2-ynoates.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)prop-2-ynoate
- Methyl 3-(3-bromo-4-fluorophenyl)prop-2-ynoate
- Methyl 2-(4-bromo-3-fluorophenyl)acetate
Uniqueness
Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H6BrFO2 |
---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H6BrFO2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,1H3 |
InChI Key |
PNLKOWLSVLRVEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
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